molecular formula C19H29ClN2Si B12882911 7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine CAS No. 62619-95-8

7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine

Cat. No.: B12882911
CAS No.: 62619-95-8
M. Wt: 349.0 g/mol
InChI Key: GPLGDWGAOKLQOK-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine typically involves the following steps :

    Starting Material: The synthesis begins with 7-chloroquinoline as the core structure.

    Alkylation: The 7-chloroquinoline undergoes alkylation with 2-methylpropylamine to introduce the 2-methyl group.

    Silylation: The resulting intermediate is then reacted with triethylsilyl chloride in the presence of a base to introduce the triethylsilyl group at the 3-position of the propyl chain.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Scientific Research Applications

7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.

    Quinacrine: Used as an antiprotozoal and antirheumatic agent.

Uniqueness

7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is unique due to the presence of the triethylsilyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties .

Biological Activity

7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is a novel compound within the quinoline family, notable for its unique structural features that enhance its solubility and stability. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline core, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The triethylsilyl group at the propyl position is significant for enhancing the compound's physicochemical properties, potentially influencing its biological activity.

Property Description
Chemical FormulaC₁₈H₂₄ClN₃Si
Molecular Weight347.91 g/mol
SolubilityEnhanced due to triethylsilyl substitution
StabilityIncreased thermal and chemical stability

Biological Activity Overview

Quinoline derivatives, including this compound, have been extensively studied for their diverse biological activities. These compounds are known to exhibit various pharmacological effects, including anticancer, antimicrobial, and antiviral activities.

Anticancer Activity

Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that structural modifications in quinoline can lead to enhanced cytotoxicity against different cancer cell lines. The specific activity of this compound against human leukemia cells has not been explicitly detailed in available literature but is anticipated based on the general trends observed in similar compounds.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. Compounds with similar structures have demonstrated significant activity against a range of pathogens. The introduction of the triethylsilyl group may enhance the interaction with microbial targets, although specific data on this compound's antimicrobial efficacy is limited.

Antiviral Activity

Quinoline derivatives have also been explored for their antiviral potential. The mechanism often involves interference with viral replication or inhibition of viral enzymes. The biological activity of this compound in this context requires further investigation to establish its efficacy against specific viral strains.

Case Studies and Research Findings

  • Anticancer Studies : A study on related quinoline derivatives found that modifications at specific positions significantly enhanced cytotoxicity against human leukemia cells (IC50 values as low as 0.13 µM) . While direct studies on this compound are lacking, these findings suggest a promising avenue for future research.
  • Antimicrobial Efficacy : In a comparative analysis of various quinoline derivatives, compounds with halogen substitutions exhibited strong antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL . This indicates that similar structural modifications could be beneficial for enhancing the biological activity of this compound.
  • Synthesis and Derivatization : The synthesis of N-(3-(triethylsilyl)propyl)quinolin-4-amine involves multiple steps that highlight its potential for further derivatization to optimize biological activity . Such studies could lead to the development of more potent analogues with targeted therapeutic effects.

Properties

CAS No.

62619-95-8

Molecular Formula

C19H29ClN2Si

Molecular Weight

349.0 g/mol

IUPAC Name

7-chloro-2-methyl-N-(3-triethylsilylpropyl)quinolin-4-amine

InChI

InChI=1S/C19H29ClN2Si/c1-5-23(6-2,7-3)12-8-11-21-18-13-15(4)22-19-14-16(20)9-10-17(18)19/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,21,22)

InChI Key

GPLGDWGAOKLQOK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCNC1=C2C=CC(=CC2=NC(=C1)C)Cl

Origin of Product

United States

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